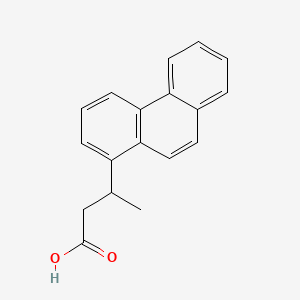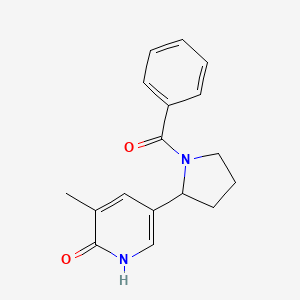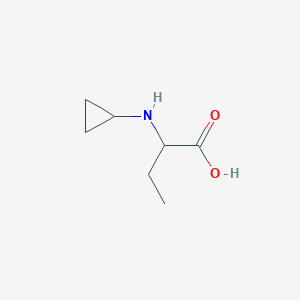
3-Phenanthren-1-ylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenanthren-1-ylbutanoic acid: is an organic compound that belongs to the class of carboxylic acids It features a phenanthrene moiety, which is a polycyclic aromatic hydrocarbon, attached to a butanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenanthren-1-ylbutanoic acid typically involves the following steps:
Friedel-Crafts Acylation: Phenanthrene is subjected to Friedel-Crafts acylation using butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction introduces the butanoic acid chain to the phenanthrene ring.
Hydrolysis: The acylated product is then hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale Friedel-Crafts acylation followed by efficient purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Phenanthren-1-ylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The phenanthrene moiety can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form phenanthraquinone derivatives.
Reduction: The compound can be reduced using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced phenanthrene derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenanthrene ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic medium, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol, LiAlH₄ in ether.
Substitution: Concentrated nitric acid (HNO₃) for nitration, concentrated sulfuric acid (H₂SO₄) for sulfonation, bromine (Br₂) in carbon tetrachloride (CCl₄) for bromination.
Major Products:
Oxidation: Phenanthraquinone derivatives.
Reduction: Reduced phenanthrene derivatives.
Substitution: Nitro, sulfonic, and bromo derivatives of phenanthrene.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Phenanthren-1-ylbutanoic acid is used as a precursor in the synthesis of various phenanthrene derivatives, which are valuable intermediates in organic synthesis.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of phenanthrene derivatives in drug development, particularly for their anti-inflammatory and anticancer effects.
Industry: In the industrial sector, this compound and its derivatives are used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Phenanthren-1-ylbutanoic acid and its derivatives involves interactions with various molecular targets and pathways. For instance, phenanthrene derivatives can intercalate into DNA, disrupting its function and leading to potential anticancer effects. Additionally, these compounds may inhibit specific enzymes or signaling pathways involved in inflammation and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Phenanthrene: A parent compound with similar aromatic properties but lacking the butanoic acid chain.
Phenanthraquinone: An oxidized derivative of phenanthrene with distinct chemical reactivity.
Anthracene: Another polycyclic aromatic hydrocarbon with structural similarities to phenanthrene.
Uniqueness: 3-Phenanthren-1-ylbutanoic acid is unique due to the presence of the butanoic acid chain, which imparts different chemical and biological properties compared to its parent compound, phenanthrene. This structural modification allows for diverse applications in various fields of research and industry.
Eigenschaften
Molekularformel |
C18H16O2 |
|---|---|
Molekulargewicht |
264.3 g/mol |
IUPAC-Name |
3-phenanthren-1-ylbutanoic acid |
InChI |
InChI=1S/C18H16O2/c1-12(11-18(19)20)14-7-4-8-16-15-6-3-2-5-13(15)9-10-17(14)16/h2-10,12H,11H2,1H3,(H,19,20) |
InChI-Schlüssel |
SRSUTGLQQNASJG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)O)C1=CC=CC2=C1C=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-1,2,3-triazole-5-carboxylic acid](/img/structure/B11815229.png)


![{2-[(Triphenylmethyl)amino]-1,3-thiazol-4-yl}acetyl chloride](/img/structure/B11815244.png)





![[3-(2-Amino-1,1-difluoro-2-oxoethyl)azetidin-3-yl] 2,2,2-trifluoroacetate](/img/structure/B11815276.png)



